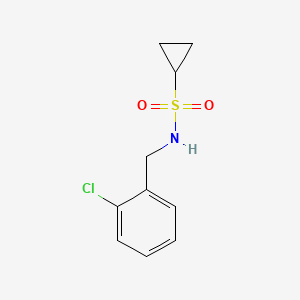

N-(2-chlorobenzyl)cyclopropanesulfonamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-[(2-chlorophenyl)methyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2S/c11-10-4-2-1-3-8(10)7-12-15(13,14)9-5-6-9/h1-4,9,12H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOBVNTVXQKVBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Sulfonamide Derivatives in Chemical Science

Sulfonamide derivatives, characterized by the -SO₂NH₂ functional group, represent a cornerstone of medicinal chemistry. ajchem-b.comresearchgate.net Historically, they were among the first classes of antimicrobial agents to be widely used, revolutionizing the treatment of bacterial infections before the advent of penicillin. ajchem-b.comresearchgate.net Beyond this initial application, the sulfonamide scaffold has proven to be a versatile building block in the development of a vast array of pharmaceuticals. ajchem-b.com

The therapeutic reach of sulfonamide-based drugs is extensive, with applications including treatments for various cancers, diabetes, inflammatory conditions, and glaucoma. ajchem-b.comresearchgate.net Their significance stems from their ability to act as inhibitors for various enzymes, such as carbonic anhydrase. ajchem-b.com The ongoing development of novel synthetic methods continues to enhance the production and safety of these vital compounds, ensuring their continued relevance in addressing modern medical challenges. researchgate.net Researchers continue to explore new derivatives for a wide range of biological activities, including antiviral, anticonvulsant, and antimalarial properties. ajchem-b.com

Table 1: Biological Activities of Sulfonamide Derivatives

| Biological Activity | Therapeutic Area |

| Antimicrobial | Infectious Diseases |

| Antiviral | Infectious Diseases |

| Anticancer | Oncology |

| Antidiabetic | Endocrinology |

| Anti-inflammatory | Immunology/Rheumatology |

| Diuretic | Cardiology/Nephrology |

| Anticonvulsant | Neurology |

| Anti-glaucoma | Ophthalmology |

Significance of Cyclopropane and Chlorobenzyl Moieties in Organic Synthesis and Molecular Design

The molecular architecture of N-(2-chlorobenzyl)cyclopropanesulfonamide contains two other significant structural motifs: the cyclopropane (B1198618) ring and the chlorobenzyl group. Each imparts unique properties that are highly valued in molecular design and organic synthesis.

The cyclopropane ring is a three-membered cycloalkane with a triangular structure. wikipedia.org This small ring size results in substantial ring strain and unique "bent bonds," which give it electronic properties somewhat similar to an alkene. wikipedia.orgnbinno.com In medicinal chemistry, the incorporation of a cyclopropane ring is a powerful strategy for several reasons. nbinno.comnumberanalytics.com Its inherent rigidity can lock a molecule into a specific conformation, which can lead to higher potency and selectivity by enhancing its binding to biological targets like enzymes or receptors. nbinno.com Furthermore, the cyclopropane unit is generally more resistant to metabolic breakdown compared to linear aliphatic chains, which can improve a drug's half-life and stability in the body. nbinno.com It is a crucial component in the synthesis of many complex molecules and pharmaceuticals, including antibiotics and leukotriene antagonists. numberanalytics.com

The chlorobenzyl moiety is also a key building block in modern chemical synthesis. nbinno.com The inclusion of a chlorine atom on a benzene (B151609) ring can significantly alter a molecule's biological properties. nih.gov It can increase the lipophilicity of the compound, potentially enhancing its ability to cross cell membranes and reach its target site. nih.gov The chlorine atom's electronegativity also creates electronic effects that can influence how the molecule interacts with its biological target. nih.gov Chlorobenzyl compounds serve as versatile intermediates in the synthesis of a wide range of chemicals, from pharmaceuticals to materials science applications. chemicalbull.com For instance, 4-Chlorobenzyl alcohol is used as a protecting group in multi-step syntheses, as a solvent in coatings, and as a curing agent in polymer chemistry. nbinno.com

Table 2: Significance of Structural Moieties in Molecular Design

| Moiety | Key Characteristics | Impact on Molecular Properties |

| Cyclopropane | High ring strain, conformational rigidity | Enhances binding potency and selectivity, increases metabolic stability |

| Chlorobenzyl | Increased lipophilicity, electronic effects | Improves membrane permeability, modifies target interaction, serves as a synthetic intermediate |

| Sulfonamide | Versatile functional group | Broad range of biological activities, key pharmacophore |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Table 1: Hypothetical Optimized Geometrical Parameters for N-(2-chlorobenzyl)cyclopropanesulfonamide (Calculated via DFT) This table is illustrative and not based on published experimental data.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| S-N | 1.65 | |

| S-O1 | 1.45 | |

| S-O2 | 1.45 | |

| N-C (benzyl) | 1.47 | |

| C-Cl | 1.74 | |

| C-C (cyclopropyl) | 1.51 | |

| **Bond Angles (°) ** | ||

| O-S-O | 120.0 | |

| O-S-N | 108.0 | |

| S-N-C | 118.0 | |

| Dihedral Angles (°) | ||

| O-S-N-C | 150.0 | |

| S-N-C-C (aryl) | 85.0 |

Frontier Molecular Orbital (FMO) theory is essential for describing the chemical reactivity and electronic transitions of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scirp.orgmalayajournal.org The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. malayajournal.org For a sulfonamide derivative, the HOMO is often localized on the electron-rich aromatic ring, while the LUMO may be distributed across the sulfonyl group and the benzyl (B1604629) moiety. scirp.org

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These indices, derived from conceptual DFT, help in predicting how the molecule will behave in a chemical reaction.

Chemical Potential (μ): Measures the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A molecule with a large HOMO-LUMO gap is considered "hard."

Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Table 2: Hypothetical Global Reactivity Descriptors for this compound This table is illustrative and based on general principles of FMO analysis.

| Descriptor | Formula | Hypothetical Value |

| EHOMO | - | -6.5 eV |

| ELUMO | - | -1.0 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.5 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.75 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.75 eV |

| Chemical Softness (S) | 1 / (2η) | 0.18 eV-1 |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.56 eV |

Molecular Dynamics Simulations for Conformational Sampling and Stability Assessment

While quantum calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.comnih.gov An MD simulation of this compound, typically in a solvent like water, would reveal its conformational flexibility. pku.edu.cn By simulating the movements of every atom over a period of nanoseconds, researchers can identify the most populated conformations, understand how different parts of the molecule move relative to each other, and assess the stability of specific intramolecular interactions, such as hydrogen bonds. nih.govrsc.org

Molecular Docking and Protein-Ligand Interaction Studies (Theoretical Investigations)

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. nih.govrjb.ro This method is crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action. nih.gov

In a typical molecular docking study, the 3D structure of a target protein is used as a receptor. The this compound molecule would be placed into the active site of the protein, and a scoring function would be used to calculate the theoretical binding affinity, often expressed in kcal/mol. mdpi.com The simulation predicts the most likely binding pose and identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the protein's active site. nih.govmdpi.com For instance, the sulfonamide group is a known zinc-binding group and can also act as a hydrogen bond donor and acceptor, making it a key feature in potential protein interactions. mdpi.com

Structure-Based Ligand Design Principles and in silico Screening for Cyclopropanesulfonamides

Structure-based ligand design is a powerful methodology in medicinal chemistry that leverages the three-dimensional structure of a biological target to design and optimize inhibitors. For cyclopropanesulfonamides, including this compound, this approach focuses on understanding and exploiting the interactions between the ligand and the target's binding site to enhance potency and selectivity.

A key feature of the cyclopropanesulfonamide (B116046) scaffold is the cyclopropane (B1198618) ring. This small, rigid ring system can serve multiple purposes in ligand design. It can act as a conformational constraint, reducing the entropic penalty upon binding to a target protein. The defined stereochemistry of the cyclopropane ring can also be used to orient substituents into specific pockets of a binding site with high precision. In the context of structure-based design, the cyclopropyl (B3062369) group can be strategically employed to probe hydrophobic pockets within an enzyme's active site, potentially forming favorable van der Waals interactions that contribute to binding affinity. For instance, in the design of inhibitors for targets like coronavirus 3C-like proteases, a cyclopropyl moiety has been used to access new chemical space within the hydrophobic S4 subsite of the enzyme. nih.gov The design of such inhibitors often begins with a known ligand or a fragment hit, followed by the computational exploration of modifications. Fragment-based approaches combined with structure-based design have successfully led to the development of novel inhibitors containing a cyclopropane core. figshare.comacs.org

In silico screening is a computational technique used to search large libraries of virtual compounds to identify those that are most likely to bind to a drug target. For cyclopropanesulfonamides, a typical in silico screening workflow would involve several stages:

Target Preparation : A high-resolution 3D structure of the target protein, obtained from X-ray crystallography or cryo-electron microscopy, is prepared for docking. This involves adding hydrogen atoms, assigning charges, and defining the binding site.

Ligand Library Preparation : A virtual library of cyclopropanesulfonamide derivatives is created. This can be a focused library based on a known active scaffold or a large, diverse library of commercially available or synthetically accessible compounds. The 3D structures of these ligands are generated and optimized.

Molecular Docking : The ligand library is then docked into the prepared target's binding site using software like AutoDock Vina. nih.gov This process predicts the preferred binding orientation and conformation of each ligand and estimates its binding affinity, typically as a docking score. The accuracy of the docking protocol is often validated by redocking a known co-crystallized ligand. nih.gov

Filtering and Ranking : The docked compounds are ranked based on their docking scores and other criteria, such as the formation of key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.

ADMET Prediction : The top-ranked compounds are often subjected to in silico prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govnih.gov This helps to prioritize compounds with favorable drug-like properties for further experimental testing.

A hypothetical in silico screening of a library of cyclopropanesulfonamide derivatives against a target protein might yield results as summarized in the interactive table below. The table includes docking scores and key predicted ADMET properties.

| Compound ID | Docking Score (kcal/mol) | Predicted Human Intestinal Absorption (%) | Predicted BBB Permeation | Lipinski's Rule of 5 Violations |

| This compound | -8.5 | 92 | High | 0 |

| Analog-1 | -9.2 | 88 | High | 0 |

| Analog-2 | -8.9 | 95 | Medium | 0 |

| Analog-3 | -7.8 | 75 | Low | 1 |

| Analog-4 | -9.5 | 85 | High | 0 |

Computational Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are invaluable for predicting and interpreting the spectroscopic properties of molecules like this compound. These predictions can aid in the structural confirmation of newly synthesized compounds and provide insights into their electronic structure.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for this purpose. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained. These calculated shifts are often compared with experimental data to confirm the proposed structure. For sulfonamides, DFT calculations have been shown to be in good agreement with experimental NMR data. nih.gov For instance, the protons and carbons of the 2-chlorobenzyl group and the cyclopropyl group would have characteristic predicted chemical shifts that can be matched to an experimental spectrum.

Below is a table showing a hypothetical comparison of experimental and DFT-predicted ¹H NMR chemical shifts for this compound.

| Proton | Experimental Chemical Shift (ppm) | DFT Predicted Chemical Shift (ppm) |

| Aromatic CH (ortho to Cl) | 7.45 | 7.42 |

| Aromatic CH | 7.30 - 7.38 | 7.28 - 7.35 |

| Benzyl CH₂ | 4.35 | 4.30 |

| Cyclopropyl CH | 2.50 | 2.45 |

| Cyclopropyl CH₂ | 0.85 - 0.95 | 0.82 - 0.91 |

| Sulfonamide NH | 5.20 | 5.15 |

IR Spectroscopy: DFT calculations can also predict vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. For this compound, key vibrational modes would include the N-H stretch of the sulfonamide, the asymmetric and symmetric S=O stretches, the C-Cl stretch of the chlorobenzyl group, and various vibrations of the aromatic and cyclopropyl rings. Comparing the computed IR spectrum with the experimental one can help in assigning the observed absorption bands to specific molecular motions. For related sulfonamide compounds, DFT calculations have been successfully used to assign vibrational modes. mdpi.com

A table of representative predicted and experimental IR frequencies for key functional groups in this compound is provided below.

| Functional Group Vibration | Experimental Frequency (cm⁻¹) | DFT Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3350 | 3345 |

| Aromatic C-H Stretch | 3050 | 3048 |

| Asymmetric SO₂ Stretch | 1325 | 1320 |

| Symmetric SO₂ Stretch | 1150 | 1145 |

| C-Cl Stretch | 750 | 745 |

Mechanistic Investigations of Chemical Reactions and Molecular Level Interactions

Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis of N-(2-chlorobenzyl)cyclopropanesulfonamide, like other N-substituted sulfonamides, typically proceeds through a nucleophilic substitution reaction. The most common and established method involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govprinceton.edu In this specific case, cyclopropanesulfonyl chloride serves as the electrophile, and 2-chlorobenzylamine (B130927) acts as the nucleophile.

The reaction mechanism is analogous to nucleophilic acyl substitution. youtube.com The nitrogen atom of the 2-chlorobenzylamine, possessing a lone pair of electrons, attacks the electrophilic sulfur atom of the cyclopropanesulfonyl chloride. youtube.com This sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to it. The initial nucleophilic attack results in the formation of a transient, unstable tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the reformation of the sulfur-oxygen double bonds and the expulsion of the chloride ion, which functions as a leaving group. youtube.comutdallas.edu A base, such as pyridine (B92270) or triethylamine, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) generated as a byproduct, thereby driving the reaction to completion. youtube.com

Alternative synthetic strategies for related N-benzyl sulfonamides include the direct oxidative cross-coupling of a benzylic C(sp³)–H bond with a sulfonamide, often catalyzed by a metal like silver, using an oxidant such as K₂S₂O₈. researchgate.net However, the reaction between a sulfonyl chloride and an amine remains the most direct and widely utilized pathway. nih.govnsf.gov

The progression of the sulfonamide synthesis is critically dependent on the nature of the leaving group attached to the sulfonyl moiety. utdallas.edu In the reaction between cyclopropanesulfonyl chloride and 2-chlorobenzylamine, the chloride ion (Cl⁻) is the leaving group. For a nucleophilic substitution reaction to proceed efficiently, the leaving group must be stable once it has departed with the pair of electrons from the original bond. acs.org

The stability of the leaving group is inversely related to its basicity; weaker bases make better leaving groups because they are less likely to share their electron pair and are thus more stable in solution. google.com Halide ions, such as chloride, are the conjugate bases of strong acids (e.g., HCl) and are therefore very weak bases. This inherent stability makes chloride an excellent leaving group, facilitating the rapid and irreversible collapse of the tetrahedral intermediate to form the final sulfonamide product. youtube.comutdallas.edu

The effectiveness of various leaving groups in substitution reactions typically follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻, which correlates with the increasing basicity of the halide anions. google.com The high reactivity of sulfonyl chlorides, conferred by the excellent leaving group ability of chloride, makes them powerful electrophiles for coupling with a wide range of nucleophiles, including amines, to form stable sulfonamide linkages. nih.gov

Table 1: Comparison of Leaving Group Properties

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Basicity | Leaving Group Ability |

|---|---|---|---|---|

| I⁻ (Iodide) | HI | ~ -10 | Weakest | Excellent |

| Br⁻ (Bromide) | HBr | ~ -9 | Very Weak | Very Good |

| Cl⁻ (Chloride) | HCl | ~ -7 | Weak | Good |

| F⁻ (Fluoride) | HF | ~ 3.2 | Strong | Poor |

| HO⁻ (Hydroxide) | H₂O | ~ 15.7 | Very Strong | Very Poor |

Theoretical Studies of Reactivity and Stability of the this compound Scaffold

Theoretical studies on the sulfonamide functional group provide insight into the reactivity and stability of the this compound scaffold. Ab initio molecular orbital (MO) theory analyses reveal significant conformational differences between the sulfonamide bond and the more common amide (peptide) bond. psu.edu One key distinction is the pyramidal geometry of the sulfonamide nitrogen atom, in contrast to the typically planar arrangement of a peptide bond. This pyramidal nature introduces the possibility of nitrogen inversion, leading to a more complex potential energy surface with multiple stable conformers. psu.edu

The rotation barrier around the sulfur-nitrogen (S-N) bond in sulfonamides is considerably lower than that of the carbon-nitrogen (C-N) bond in amides. This suggests that the this compound scaffold possesses greater conformational flexibility. psu.edu The electronic structure of the sulfonamide group is characterized by the delocalization of the nitrogen lone pair electrons onto the sulfonyl group's oxygen atoms, which contributes to its stability. youtube.com This delocalization, however, is different in nature from the resonance in amides, leading to the distinct geometric and energetic properties observed. Computational studies on related benzenesulfonamides have been used to determine stable conformations in isolated, gas-phase conditions, showing that the orientation of the amino group relative to other substituents is governed by a balance of steric repulsion and weak intramolecular interactions. nih.gov

Analysis of Intermolecular Interactions and Conformational Constraints in Analogues

The three-dimensional structure and intermolecular interactions of this compound analogues are crucial for their biological activity. The sulfonamide moiety is a key participant in these interactions, capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the sulfonyl oxygens). acs.org

In the context of drug design, specific intramolecular, non-bonded interactions have been exploited to create conformational constraints in related sulfonamide-containing molecules. For instance, in a series of diarylmethanesulfonamide disruptors of the glucokinase–glucokinase regulatory protein (GK–GKRP) interaction, a stabilizing interaction between a nitrogen atom's lone pair and the antibonding orbital of a sulfur-carbon bond (an n → σ* interaction) was used to lock a biaryl linkage into a specific, bioactive conformation. acs.orgresearchgate.net This constraint was critical for allowing the molecule to make optimal contact with key amino acid residues in the protein's binding pocket. acs.org

Analytical Method Development and Validation for Research Applications

Chromatographic Methodologies for Analysis and Quantification

Chromatographic techniques are powerful tools for the separation, identification, and quantification of "N-(2-chlorobenzyl)cyclopropanesulfonamide". The choice of method depends on the specific requirements of the analysis, such as the nature of the sample matrix and the concentration of the analyte.

High-Performance Liquid Chromatography (HPLC) Development for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like "this compound". A typical reversed-phase HPLC method can be developed to assess the purity of the compound and to quantify it in various samples.

A hypothetical HPLC method for the analysis of "this compound" is detailed below:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

This method would be expected to provide a sharp, well-resolved peak for "this compound", allowing for accurate quantification.

Gas Chromatography (GC) Applications in Volatile Derivative Analysis

While "this compound" itself may not be sufficiently volatile for direct Gas Chromatography (GC) analysis, derivatization can be employed to create a more volatile analog. For instance, the sulfonamide functional group could be derivatized to increase its volatility.

A potential GC method following derivatization could involve:

| Parameter | Condition |

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) at 300 °C |

This approach would be suitable for the analysis of volatile impurities or for specific research applications where GC is the preferred technique.

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Separation

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions involving "this compound". rochester.edulibretexts.orgyoutube.comthieme.de It can also be used for preliminary separation and to determine the appropriate solvent system for column chromatography. rochester.edu

For reaction monitoring, a TLC plate would be spotted with the starting material, the reaction mixture, and a co-spot of both. rochester.edulibretexts.org The disappearance of the starting material spot and the appearance of a new product spot would indicate the progression of the reaction. libretexts.orgyoutube.com A typical TLC system for "this compound" might use a silica (B1680970) gel plate and a mobile phase of ethyl acetate (B1210297)/hexane (B92381).

Method Validation Parameters for Research Protocols

Validation of an analytical method ensures its suitability for the intended purpose. ipinnovative.comfda.govnih.gov Key validation parameters for research protocols involving "this compound" are outlined below.

Specificity and Selectivity Studies

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ipinnovative.com For an HPLC method, this would be demonstrated by the absence of interfering peaks at the retention time of "this compound" in a blank sample. Selectivity refers to the ability to distinguish the analyte from other substances in the sample.

A hypothetical specificity study for an HPLC method could yield the following results:

| Sample | Retention Time of this compound (min) | Peak Purity |

| Standard Solution | 5.2 | > 99% |

| Sample Matrix (Blank) | No peak at 5.2 min | N/A |

| Spiked Sample | 5.2 | > 99% |

These results would indicate that the method is specific for the analysis of "this compound" in the given sample matrix.

Linearity and Range Determination

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

For the determination of this compound, a typical approach would involve preparing a series of calibration standards at different concentrations. These standards would then be analyzed, and the response of the analytical instrument would be plotted against the concentration of the analyte. The linearity is typically evaluated by visual inspection of a plot of signals as a function of analyte concentration or by using statistical methods, such as calculating the correlation coefficient (r) and the coefficient of determination (r²). jneonatalsurg.com A correlation coefficient close to 1.0 (typically >0.99) is generally considered acceptable.

The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range of the analytical procedure.

Table 1: Illustrative Linearity Data for this compound

| Concentration (µg/mL) | Instrument Response (Peak Area) |

|---|---|

| 1.0 | 15,234 |

| 5.0 | 76,170 |

| 10.0 | 151,987 |

| 25.0 | 380,543 |

| 50.0 | 759,876 |

| 100.0 | 1,521,098 |

| Correlation Coefficient (r) | 0.9999 |

| Coefficient of Determination (r²) | 0.9998 |

Precision and Accuracy Assessment

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy is the closeness of the test results obtained by the method to the true value. nih.gov It is often assessed by determining the recovery of a known amount of analyte spiked into a blank matrix.

Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). For research applications, repeatability and intermediate precision are the most relevant.

Table 2: Illustrative Precision and Accuracy Data for this compound

| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |

|---|---|---|---|

| 5.0 | 1.8 | 2.5 | 98.5 |

| 50.0 | 1.2 | 1.9 | 101.2 |

Robustness and Ruggedness Evaluations

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. nih.govresearchgate.net Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, etc. nih.govcolab.ws

For a high-performance liquid chromatography (HPLC) method for this compound, robustness would be assessed by intentionally varying parameters such as the pH of the mobile phase, the column temperature, the flow rate, and the composition of the mobile phase. jneonatalsurg.comnih.gov The effect of these changes on the analytical results would then be evaluated. A robust method would show minimal variation in results when these parameters are slightly altered.

Table 3: Illustrative Robustness Evaluation for this compound Analysis

| Parameter | Variation | Effect on Results (% Change) |

|---|---|---|

| Flow Rate | ± 0.1 mL/min | < 2.0 |

| Mobile Phase pH | ± 0.2 | < 1.5 |

Limits of Detection (LOD) and Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chromatographyonline.comresearchgate.net

The LOD and LOQ are often determined based on the signal-to-noise ratio (S/N). For LOD, a S/N ratio of 3:1 is common, while for LOQ, a ratio of 10:1 is typically used. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Table 4: Illustrative LOD and LOQ for this compound

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 0.1 µg/mL |

Bioanalytical Method Development for in vitro and Pre-Clinical Research Samples

Bioanalytical methods are essential for quantifying a compound in biological matrices such as plasma, urine, or tissue homogenates, which is crucial for in vitro and pre-clinical research. nih.govresearchgate.net The development of a bioanalytical method for this compound would involve several key steps.

First, the selection of an appropriate analytical technique is paramount. Due to its high sensitivity and selectivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for bioanalysis. researchgate.net The method would need to be optimized for the specific compound and the biological matrix. This includes selecting the appropriate ionization mode, optimizing the mass spectrometric parameters, and developing a chromatographic method that separates the analyte from endogenous interferences.

Method validation is a critical component of bioanalytical method development. nih.gov This involves assessing the same parameters as for analytical method validation (linearity, precision, accuracy, etc.), but with additional experiments to evaluate the influence of the biological matrix. These include assessing matrix effects, which are the suppression or enhancement of the analyte's signal due to co-eluting components from the matrix.

Sample Preparation Techniques for Various Analytical Platforms

The goal of sample preparation is to extract the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection by the analytical instrument. mdpi.comscispace.com The choice of sample preparation technique depends on the physicochemical properties of the analyte, the nature of the biological matrix, and the analytical platform being used.

For the analysis of this compound from in vitro or pre-clinical research samples, several techniques could be employed:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. mdpi.com It is a relatively simple and inexpensive method but can be time-consuming and may use large volumes of organic solvents.

Solid-Phase Extraction (SPE): This has become a more common technique due to its efficiency and potential for automation. scispace.com It involves passing the sample through a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of a strong solvent. SPE can provide cleaner extracts and higher concentration factors compared to LLE.

Supported Liquid Extraction (SLE): This technique combines elements of both LLE and SPE. mdpi.comresearchgate.net The aqueous sample is loaded onto a solid support, and the analyte is then eluted with an immiscible organic solvent. SLE offers the benefits of LLE without the issues of emulsion formation. researchgate.net

The selection and optimization of the sample preparation technique are critical for developing a robust and reliable bioanalytical method for this compound.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

Patent Landscape and Intellectual Property Analysis in Chemical Research

Overview of Patent Trends and Strategies Related to Cyclopropanesulfonamide (B116046) Derivatives

The cyclopropanesulfonamide scaffold has garnered attention in pharmaceutical research due to its conformational rigidity and potential to impart favorable pharmacokinetic properties to drug candidates. An analysis of the patent landscape reveals several key trends and strategies employed by researchers and pharmaceutical companies in relation to this chemical class.

A primary strategy observed in the patenting of cyclopropanesulfonamide derivatives is their incorporation into larger, more complex molecules targeting a wide array of biological targets. These patents often claim a genus of compounds, with the cyclopropanesulfonamide moiety serving as a key structural element. The claims are typically broad, covering variations in substitution patterns on both the cyclopropyl (B3062369) ring and the sulfonamide nitrogen. This approach allows for a wide protective scope, encompassing numerous potential drug candidates.

Another significant trend is the focus on stereospecific synthesis and the patenting of specific enantiomers or diastereomers of cyclopropanesulfonamide-containing compounds. As the biological activity of chiral molecules often resides in a single stereoisomer, patents claiming an isolated, active stereoisomer are common. This strategy provides a further layer of intellectual property protection, even if the racemic mixture was previously disclosed.

The therapeutic areas where cyclopropanesulfonamide derivatives are most frequently patented include oncology, infectious diseases, and neurological disorders. This suggests that the scaffold is considered a "privileged structure" in these fields, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

| Patent Strategy | Description | Examples of Therapeutic Areas |

| Genus Claims | Broad claims covering a large family of related cyclopropanesulfonamide derivatives with varied substitutions. | Oncology, Virology, Neurology |

| Stereoisomer-Specific Claims | Patents protecting a single, biologically active stereoisomer of a chiral cyclopropanesulfonamide-containing compound. | Cardiovascular, Metabolic Diseases |

| Privileged Scaffold Incorporation | Use of the cyclopropanesulfonamide moiety as a key building block in the design of novel drugs for various targets. | Anti-inflammatory, Analgesics |

| Prodrug Formulations | Patenting of modified versions of the active cyclopropanesulfonamide derivative to improve drug delivery or pharmacokinetic profiles. | Central Nervous System Disorders |

Analysis of Freedom to Operate for Novel Synthetic Routes and Analogues

A "freedom to operate" (FTO) analysis is a critical step in the research and development of any new chemical entity, including novel synthetic routes to and analogues of N-(2-chlorobenzyl)cyclopropanesulfonamide. This analysis aims to determine whether a proposed product or process infringes on the existing patent rights of third parties.

For a novel synthetic route to this compound, the FTO analysis would involve a thorough search of patents claiming methods for the synthesis of cyclopropanesulfonamides and the N-alkylation of sulfonamides with benzyl (B1604629) halides. Key considerations would include the specific reagents, catalysts, and reaction conditions employed. If a patented process is identified that is essential for the new synthetic route, a license may be required to proceed.

When considering the development of novel analogues of this compound, the FTO analysis becomes more complex. It would necessitate a comprehensive search for patents with broad genus claims that could encompass the newly designed molecules. The structural similarity of the new analogues to previously patented compounds would be a critical factor. Even minor modifications to the this compound structure could fall within the scope of existing patents.

Key Areas for FTO Analysis for this compound:

Synthesis of the Cyclopropanesulfonamide Core: Are there patents covering the specific methods used to construct the cyclopropane (B1198618) ring and attach the sulfonamide group?

N-Alkylation with 2-Chlorobenzyl Chloride: Are there patents on the specific conditions or catalysts used for the reaction between a cyclopropanesulfonamide and 2-chlorobenzyl chloride?

Structural Analogues: Do any existing patents claim a genus of compounds that would include this compound or its close analogues?

Therapeutic Use Claims: Are there patents claiming the use of structurally similar compounds for a specific medical indication?

Academic Contributions and Patentable Discoveries in Sulfonamide and Chlorobenzyl Chemistry

Academic research plays a pivotal role in laying the groundwork for future patentable discoveries. The vast body of scientific literature on sulfonamide and chlorobenzyl chemistry provides a rich source of novel synthetic methods, mechanistic insights, and biological activities that can be translated into intellectual property.

In the realm of sulfonamide chemistry, academic contributions have led to the development of novel catalysts and reagents for the efficient synthesis of sulfonamides. These methodologies, once published, enter the public domain but can inspire the development of proprietary, patentable improvements. Furthermore, academic researchers often identify novel biological targets for existing classes of sulfonamides, opening up new avenues for therapeutic applications that can be protected by use patents.

The 2-chlorobenzyl moiety is a common substituent in medicinal chemistry, and academic studies have explored its impact on the pharmacological properties of various drug molecules. Research into the structure-activity relationships (SAR) of compounds containing this group can lead to the discovery of new, more potent, or selective drug candidates. Such discoveries, when demonstrating unexpected and advantageous properties, are often the subject of patent applications originating from academic institutions or their commercial partners.

| Research Area | Academic Contribution | Potential for Patentable Discovery |

| Sulfonamide Synthesis | Development of novel catalytic systems for sulfamoylation. | Improved, industrially scalable synthetic routes with higher yields and purity. |

| Biological Screening | Identification of new protein targets for sulfonamide-based inhibitors. | New medical use patents for existing or novel sulfonamide compounds. |

| Structure-Activity Relationship (SAR) Studies | Elucidation of the role of the 2-chlorobenzyl group in ligand-receptor binding. | Design of new analogues with enhanced potency, selectivity, or pharmacokinetic profiles. |

| Mechanistic Studies | Understanding the mode of action of chlorobenzyl-containing compounds. | Development of novel therapeutic strategies and combination therapies. |

Examination of Intellectual Property on Related Chemical Scaffolds and their Research Applications

The intellectual property landscape of chemical scaffolds related to this compound provides valuable context for assessing its own patentability and potential for future research. Scaffolds such as benzenesulfonamides, cyclobutanesulfonamides, and other substituted benzylamines are heavily patented and have been extensively explored in various research applications.

The patenting strategies for these related scaffolds often mirror those seen for cyclopropanesulfonamides, with a focus on broad genus claims, stereoisomer specificity, and new therapeutic uses. The extensive patenting of these related structures can create a crowded intellectual property space, making it challenging to secure broad patent protection for new, structurally similar compounds.

However, the existence of patents on related scaffolds also highlights their perceived value in drug discovery. The research applications described in these patents can provide insights into the potential biological activities of this compound. For example, if a related scaffold is frequently patented for its activity as a kinase inhibitor, it would be a reasonable starting point for investigating the potential of this compound in the same therapeutic area.

常见问题

Q. What are the standard synthetic methodologies for preparing N-(2-chlorobenzyl)cyclopropanesulfonamide and its derivatives?

The synthesis typically involves cyclopropane ring formation via alkylative closure. A common approach starts with 3-chloropropane-1-sulfonyl chloride, which reacts with tert-butylamine or ammonia to form sulfonamides. Subsequent treatment with n-BuLi in THF induces intramolecular cyclization to generate cyclopropane derivatives. For example, tert-butyl (cyclopropylsulfonyl) carbamate intermediates are deprotected using trifluoroacetic acid to yield cyclopropanesulfonamide . Modifications, such as methylating the cyclopropane ring, require generating dianions with excess n-BuLi followed by alkylation with CH₃I .

Q. How can researchers characterize the structural conformation of this compound?

X-ray crystallography is the gold standard for resolving bond angles and torsional strain in cyclopropane-containing sulfonamides. For example, studies on analogous sulfonamides (e.g., N-(5-bromo-2-chlorobenzyl) derivatives) reveal dihedral angles between the sulfonamide group and aromatic rings, critical for understanding steric effects . Complementary techniques include NMR (¹H/¹³C) to confirm substituent connectivity and FT-IR to validate sulfonamide (-SO₂NH-) stretching vibrations .

Q. What solvent systems are optimal for the solubility and stability of this compound?

The compound shows moderate solubility in polar aprotic solvents like DMSO and THF, but stability varies with pH. Boc-protected intermediates (e.g., tert-butyl derivatives) enhance stability during synthesis, while deprotected forms may require storage at low temperatures (-20°C) to prevent hydrolysis . Solubility in aqueous buffers can be improved using co-solvents like ethanol (≤10% v/v) without compromising structural integrity .

Advanced Research Questions

Q. How do structural modifications to the cyclopropane or benzyl groups affect biological activity?

Substituents on the benzyl ring (e.g., 2-chloro vs. 5-bromo-2-chloro) influence steric bulk and electronic effects, altering binding affinity in pharmacological targets. For instance, N-(2-chlorobenzyl) derivatives exhibit enhanced antitubercular activity compared to unsubstituted analogs due to improved membrane permeability . Methylation of the cyclopropane ring increases metabolic stability but may reduce potency by introducing steric hindrance .

Q. What experimental strategies are used to resolve contradictions in pharmacokinetic (PK) data for sulfonamide derivatives?

Discrepancies in bioavailability or plasma half-life (e.g., low oral absorption vs. high liver retention) can arise from differences in dosing protocols or analytical methods. Rat snapshot PK studies recommend:

- Standardized dosing (e.g., 20 mpk oral) with LC-MS/MS for plasma/liver quantification.

- Parallel in vitro metabolic assays (e.g., microsomal stability) to correlate in vivo findings .

Q. How can researchers mitigate side reactions during cyclopropane ring alkylation?

Alkylation of dianions (generated with 2 equivalents of n-BuLi) often competes with protonation or over-alkylation. Key strategies include:

Q. What computational methods support the design of this compound analogs?

Density Functional Theory (DFT) calculations predict torsional strain in the cyclopropane ring and optimize substituent orientations for target binding. Molecular docking (e.g., AutoDock Vina) paired with MD simulations can model interactions with enzymes like carbonic anhydrase, a common sulfonamide target .

Methodological Guidance

Q. How should researchers handle air-sensitive intermediates in cyclopropanesulfonamide synthesis?

- Use Schlenk lines or gloveboxes for n-BuLi and dianion reactions.

- Quench excess reagents with degassed isopropanol before aqueous workup.

- Characterize intermediates in situ via cryogenic NMR (e.g., -40°C) to prevent decomposition .

Q. What analytical techniques are critical for detecting impurities in sulfonamide derivatives?

Q. How can regioselectivity challenges in sulfonamide functionalization be addressed?

- Employ directing groups (e.g., Boc-protected amines) to control electrophilic substitution on the benzyl ring.

- Use transition-metal catalysts (e.g., Pd(OAc)₂) for C-H activation at specific positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。